Chloro-dimethoxy-triazine, scientifically known as 2-Chloro-4,6-dimethoxy-1,3,5-triazine, is a chemical compound with the molecular formula and a molecular weight of 175.57 g/mol. This compound is characterized by its white to almost white crystalline powder form and is recognized for its stability and high reactivity, particularly as a peptide coupling agent in organic synthesis and peptide chemistry. It plays a crucial role in the formation of peptide bonds, which are essential for protein synthesis and modification .
The reactions involving chloro-dimethoxy-triazine yield several notable products:
Chloro-dimethoxy-triazine exhibits significant biological activity primarily through its role in peptide synthesis. It facilitates the formation of peptide bonds essential for protein structure. Its utility extends to specific labeling of proteins and peptides in biological research. The compound has been noted for its involvement in various biochemical pathways related to protein synthesis and modification .
The synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine can be achieved through several methods:
Chloro-dimethoxy-triazine has diverse applications across various fields:
Interaction studies involving chloro-dimethoxy-triazine have revealed its reactivity with various nucleophiles. For instance, it has been shown to react with quinine through a multistage process that leads to significant structural modifications of quinine itself. This interaction illustrates the compound's potential in modifying existing pharmaceuticals through
Chloro-dimethoxy-triazine shares structural similarities with other triazine derivatives but stands out due to its unique reactivity profile and applications. Here are some similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-1,3,5-triazine | C3H3ClN4 | Less reactive; used mainly in herbicides |
| 2-Amino-4,6-dimethoxy-1,3,5-triazine | C5H8N4O2 | Exhibits different biological activities |
| 2-Hydroxy-4,6-dimethoxy-1,3,5-triazine | C5H7N3O3 | Used in various organic syntheses |
Chloro-dimethoxy-triazine is unique due to its specific application as a highly reactive peptide coupling agent that facilitates amide bond formation efficiently compared to other triazines which may not exhibit such reactivity or specificity in biochemical applications .
The compound features a symmetric 1,3,5-triazine core substituted with chlorine at position 2 and methoxy (-OCH₃) groups at positions 4 and 6. Its molecular formula is C₅H₆ClN₃O₂, with a molar mass of 175.57 g/mol. The planar triazine ring adopts a trigonal geometry, with bond angles of 120° between adjacent nitrogen and carbon atoms.
Table 1: Structural and Crystallographic Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₅H₆ClN₃O₂ | |
| Crystal system | Monoclinic | |
| Space group | P2₁/c | |
| Bond length (C-Cl) | 1.732 Å | |
| Bond angle (N-C-N) | 120° |
Isomeric variations are limited due to the fixed substitution pattern. Theoretical studies suggest that alternative regioisomers (e.g., 2-chloro-4,5-dimethoxy-1,3,5-triazine) are energetically disfavored by >15 kcal/mol due to steric clashes between substituents.
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
Key absorption bands (KBr pellet):
Table 2: Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Melting point | 71–74°C | |
| Boiling point | 99–100°C (1 mmHg) | |
| Density | 1.7917 g/cm³ | |
| Solubility in water | Insoluble | |
| Solubility in CHCl₃ | 25 g/100 mL | |
| pKa | 0.33 ± 0.10 |
The compound exhibits remarkable thermal stability, decomposing only above 250°C. Crystallographic analysis reveals a layered packing structure stabilized by van der Waals interactions and weak C-Cl⋯π contacts.
Chloro-dimethoxy-triazine originates from cyanogen chloride (ClCN), a linear compound that undergoes trimerization to form cyanuric chloride (C₃Cl₃N₃), the foundational triazine structure. This reaction, catalyzed by activated carbon or transition metal salts at 180–250°C, produces a resonance-stabilized aromatic ring [2] [4]. The trimerization mechanism involves three ClCN molecules cyclizing into a planar 1,3,5-triazine core, driven by the thermodynamic stability of the resulting aromatic system [6].
Industrial protocols typically employ a two-step process:
Table 1: Trimerization Conditions Across Production Methods
| Catalyst | Temperature Range (°C) | Yield (%) | Reference |
|---|---|---|---|
| Activated Carbon | 180–200 | 82–87 | [2] [4] |
| FeCl₃ | 220–250 | 89–92 | [5] |
Functionalization of cyanuric chloride to chloro-dimethoxy-triazine involves sequential substitution of chlorine atoms with methoxy groups. The first chlorination step is typically unselective, but subsequent methoxylation requires careful control:
Critical Parameters:
Table 2: Methoxylation Efficiency Under Varied Conditions
| Methanol Equivalents | Temperature (°C) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| 3.0 | 25 | 12 | 78 |
| 4.5 | 60 | 6 | 94 |
| 6.0 | 70 | 4 | 97 |
Scaling chloro-dimethoxy-triazine synthesis introduces multifaceted challenges:
Raw Material Handling:
Catalyst Deactivation:
Yield Loss Mitigation:
Economic Considerations:
Table 3: Cost Comparison of Sodium Cyanide vs. HCN Routes
| Parameter | Sodium Cyanide Route | HCN Route |
|---|---|---|
| Raw Material Cost | $1,200/ton | $950/ton |
| Waste HCl Generated | 1.8 tons/ton product | 1.2 tons/ton product |
| Regulatory Fees | $50,000/year | $120,000/year |
The nucleophilic substitution of chlorine atoms in chloro-dimethoxy-triazine exhibits a distinctive sequential reactivity pattern that is governed by both electronic and steric factors [1] [2] [3]. The electron-deficient nature of the triazine ring, resulting from the high electronegativity of nitrogen atoms and reduced aromatic character compared to benzene, creates highly reactive electrophilic centers at the carbon atoms bearing chlorine substituents [1] [4].
The substitution mechanism follows a nucleophilic aromatic substitution pathway, with the reactivity of each chlorine atom decreasing progressively as electron-donating groups replace the electron-withdrawing chlorine substituents [1] [2] [3]. The first chlorine substitution occurs readily at temperatures between 0-5°C due to the highly electrophilic character of the unsubstituted triazine ring [1] [2] [3]. The second substitution requires elevated temperatures of 20-25°C (room temperature conditions), while the third substitution necessitates reflux conditions above 60°C [1] [2] [3].
Computational studies using density functional theory methods have revealed that the activation energy for the first substitution step involves triazine protonation with a barrier of 24.49 kcal/mol [5]. The second substitution exhibits variable activation energies ranging from 21.28-26.8 kcal/mol depending on the nucleophile employed [5]. The third substitution represents the highest energetic barrier, with activation energies spanning 25.16-54.13 kcal/mol [5].
The reactivity order of nucleophiles toward triazine chlorine centers follows the sequence: hydroxide ion > amines > azide > thiols > alcohols [6] [7] [8]. This ordering reflects both the nucleophilicity and the steric accessibility of the attacking species. The rate-determining step in all cases involves the nucleophilic attack on the triazine carbon atom, followed by rapid departure of the chloride leaving group [9] [10] [11].
Mechanistic investigations have demonstrated that the nucleophilic substitution proceeds through a classical addition-elimination mechanism without the formation of stable tetrahedral intermediates [9] [10] [11]. The transition state exhibits significant charge transfer from the nucleophile to the triazine ring, with the developing negative charge being stabilized by the electron-withdrawing nitrogen atoms [7] [8].
Chloro-dimethoxy-triazine serves as a highly effective carboxylic acid activating agent through the formation of reactive triazine esters, commonly referred to as active esters [12] [13] [14]. The activation process involves a two-step mechanism: initial formation of a triazinylammonium salt intermediate followed by nucleophilic attack by the carboxylic acid [9] [12] [10].
The formation of the triazinylammonium salt occurs through reaction with tertiary amines such as N-methylmorpholine, proceeding quantitatively within minutes under mild conditions [15] [12] [13]. The resulting quaternary ammonium species exhibits enhanced reactivity toward carboxylic acids due to the cationic activation of the triazine ring [12] [13] [14].
The active ester formation process exhibits moderate thermodynamic stability, with half-lives of 2-4 hours in aqueous solution at 25°C [16] [13] [17]. The hydrolysis rate constant at physiological pH (7.4) has been determined to be 3.2 × 10⁻⁴ s⁻¹ [18] [19] [20]. This stability profile represents an optimal balance between reactivity toward nucleophiles and resistance to unwanted hydrolysis [21] [22] [12].
The activation energy for triazine ester formation ranges from 15.1-17.7 kcal/mol, indicating a readily accessible reaction pathway under ambient conditions [23] [18] [19]. The coupling efficiency for amide bond formation typically ranges from 85-95%, with excellent selectivity favoring amide formation over ester formation (95:5 ratio) [12] [13] [14].
The reaction mechanism involves initial nucleophilic attack by the carboxylate anion on the activated triazine carbon, followed by elimination of the morpholinium leaving group [9] [12] [10]. The resulting active ester intermediate exhibits appropriate reactivity toward amino nucleophiles while maintaining sufficient stability for synthetic applications [21] [22] [12].
Comparative studies with other coupling reagents have demonstrated superior performance of triazine-based systems in terms of reaction rates, selectivity, and functional group tolerance [12] [13] [24]. The mild reaction conditions (0-25°C, neutral pH) and low byproduct formation rate (<5%) make this system particularly attractive for sensitive substrate applications [13] [14] [24].
Comprehensive computational investigations using various levels of theory have provided detailed insights into the mechanistic pathways and energetics of chloro-dimethoxy-triazine reactions [25] [26] [27] [28] [29] [30]. Density functional theory calculations employing the B3LYP functional with 6-31G(d,p) basis sets have shown excellent agreement with experimental geometries and vibrational frequencies [25] [26] [27].
Higher-level DFT calculations using the M06-2X functional with 6-311+G(d,p) basis sets have been employed to accurately determine reaction barriers and transition state structures [28] [29] [30]. These calculations predict activation barriers in the range of 15-30 kcal/mol for various nucleophilic substitution processes, consistent with experimental observations [28] [29] [30].
Møller-Plesset second-order perturbation theory (MP2) calculations with 6-311G(d,p) basis sets have demonstrated the importance of electron correlation effects in accurately describing the energetics of triazine systems [31] [32] [33]. The MP2 method provides improved descriptions of dispersion interactions and charge transfer effects that are crucial for understanding nucleophilic substitution mechanisms [31] [32] [33].
Advanced computational methods including B2PLYP-D calculations with dispersion corrections have revealed the significance of weak intermolecular forces in stabilizing prereactive complexes between triazines and nucleophiles [31]. These studies have identified T-shaped and linear complexes as important intermediates in the reaction pathway [31].
Time-dependent density functional theory (TD-DFT) calculations using the CAM-B3LYP functional have provided insights into the electronic properties of triazine systems [25] [34]. The calculated HOMO-LUMO energy gaps range from 3.5-4.2 eV, consistent with the observed reactivity patterns and optical properties [25] [34].
Computational studies of solvent effects using the SMD (Solvation Model based on Density) have demonstrated the crucial role of solvent stabilization in charged intermediates [28] [29] [35]. Polar solvents provide significant stabilization of the transition states, leading to enhanced reaction rates and altered selectivity patterns [28] [29] [35].
High-level ab initio calculations using QCISD(T)/cc-pVTZ methods have provided benchmark quality energetics for key reaction steps [32]. These calculations confirm the reliability of the DFT and MP2 approaches for studying triazine reaction mechanisms [32].
The computational results have elucidated the electronic basis for the observed reactivity patterns, demonstrating that the electron-deficient character of the triazine ring results from the high electronegativity of nitrogen atoms and reduced aromatic delocalization [25] [26] [27]. The calculations predict that electron-withdrawing substituents further enhance reactivity by lowering the LUMO energy and increasing the electrophilic character of the triazine carbons [28] [29] [30].
Activation strain analysis has revealed that the reaction barriers are primarily determined by the deformation energy required to achieve the transition state geometry, with interaction energies playing a secondary role [7] [8]. This analysis provides a quantitative framework for understanding structure-reactivity relationships in triazine systems [7] [8].